molecular formula C10H17NO4S B11792364 Methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate

Methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate

Cat. No.: B11792364
M. Wt: 247.31 g/mol
InChI Key: SWCCMHFPHONANN-UHFFFAOYSA-N
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Description

Methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate is a versatile chemical compound with the molecular formula C11H17NO4S and a molecular weight of 247.31 g/mol . This compound is known for its unique blend of properties, making it valuable for advanced research and development needs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate typically involves multi-component reactions. One common method includes the reaction of β-ketoesters, aromatic aldehydes, and aromatic amines catalyzed by TMSI in methanol at room temperature . This method provides moderate to good yields of the desired substituted piperidines.

Industrial Production Methods

Industrial production of this compound can be achieved through similar multi-component reactions, utilizing commercially available reagents and solvents. The process is designed to be efficient, with good yields and easy work-ups, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include TMSI, β-ketoesters, aromatic aldehydes, and aromatic amines . The reactions are typically carried out in methanol at room temperature, providing a controlled environment for the formation of the desired products.

Major Products Formed

The major products formed from these reactions are highly functionalized piperidine scaffolds, which are valuable in various applications, including pharmaceuticals and biologically active compounds .

Scientific Research Applications

Methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate stands out due to its cyclopropylsulfonyl group, which imparts unique chemical and biological properties. This makes it particularly valuable for research and development in various scientific fields .

Biological Activity

Methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate is an intriguing compound in medicinal chemistry, primarily due to its structural features and potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound is characterized by:

  • Piperidine ring : A six-membered nitrogen-containing ring.
  • Cyclopropylsulfonyl group : A three-membered carbon ring attached to a sulfonyl moiety, which enhances the compound's biological interactions.
  • Carboxylate group : Positioned at the third carbon of the piperidine, contributing to its chemical reactivity.

The cyclopropylsulfonyl moiety is believed to modulate receptor interactions, which can enhance biological activity. Preliminary studies indicate that this compound may interact with various targets, including:

  • Voltage-gated sodium channels : The compound has shown potential anticonvulsant properties by inhibiting abnormal neuronal firing patterns, which is crucial for seizure control.
  • Neuroprotective pathways : Research suggests it may offer protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's by modulating cellular pathways associated with neuronal survival.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of this compound. Its interaction with sodium channels may help stabilize neuronal excitability, making it a candidate for further investigation in seizure disorders.

Neuroprotective Effects

The compound has been explored for its neuroprotective properties. Initial findings suggest that it could mitigate neuronal loss associated with neurodegenerative diseases by influencing specific signaling pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits moderate to strong inhibitory activity against various enzymes. For instance, its activity was compared to known inhibitors in enzymatic assays related to neurodegeneration and seizure activity .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications in the piperidine structure can significantly influence biological activity. The introduction of the cyclopropylsulfonyl group has been shown to enhance binding affinity and selectivity towards specific biological targets, as indicated in various studies .

Compound NameStructure FeaturesUnique Aspects
Methyl piperidine-3-carboxylateSimple piperidine structure without sulfonyl groupLacks enhanced biological activity from sulfonation
N-(Cyclopropanecarbonyl)-piperidine derivativesCyclopropane substituent but different functional groupsDifferent reactivity patterns due to substituents
N-ethyl-3-(methanesulfonamido)-piperidineContains a sulfonamide instead of sulfonatePotentially different pharmacodynamics

Properties

IUPAC Name

methyl 1-cyclopropylsulfonylpiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S/c1-15-10(12)8-3-2-6-11(7-8)16(13,14)9-4-5-9/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCCMHFPHONANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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